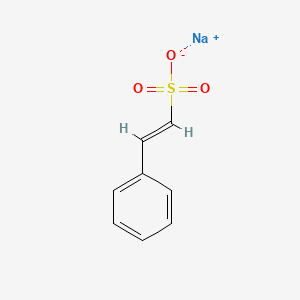

Sodium 2-phenylethylene-1-sulphonate

説明

It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its diverse biological and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sodium 2-phenylethylene-1-sulphonate typically involves the sulfonation of styrene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C and 25°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The sulfonation reaction is followed by neutralization with sodium hydroxide to produce the final sodium salt .

化学反応の分析

Types of Reactions: Sodium 2-phenylethylene-1-sulphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding sulfonates.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfonates.

Substitution: Various substituted phenylethylene derivatives.

科学的研究の応用

Chemical Synthesis

Monomer for Polymerization

Sodium 2-phenylethylene-1-sulphonate serves as a monomer in the synthesis of various polymers and copolymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with tailored properties for industrial applications. For instance, it is used in the production of specialty polymers that exhibit enhanced mechanical and thermal properties.

Reactions Involving this compound

This compound can undergo several chemical reactions, including:

- Oxidation : It can be oxidized to form sulfonic acids.

- Reduction : It can be reduced to generate corresponding sulfonates.

- Substitution : Participates in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

| Type of Reaction | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfonic acids |

| Reduction | Sodium borohydride, lithium aluminum hydride | Sulfonates |

| Substitution | Amines, alcohols, thiols | Substituted phenylethylene derivatives |

Biological Applications

Stabilizer in Biochemical Assays

In biological research, this compound is utilized as a stabilizing agent for proteins in biochemical assays. Its ability to maintain protein structure and function makes it valuable in various experimental setups.

Surfactant and Emulsifying Agent

This compound functions as a surfactant and emulsifying agent, aiding in the stabilization of biomolecules during experiments. It enhances solubility and dispersibility, which is crucial for many biological applications.

Pharmaceutical Applications

Drug Delivery Systems

Research has indicated that this compound can be employed in drug delivery systems due to its capacity to form stable micelles and nanoparticles. This property is particularly beneficial for encapsulating therapeutic agents, allowing for controlled release and improved bioavailability.

Industrial Applications

Detergents and Dispersants

In industrial settings, this compound is used in the formulation of detergents and dispersants. Its surfactant properties enhance cleaning efficiency and stability in various products.

Water Treatment Chemicals

The compound is also involved in the production of corrosion inhibitors and scale inhibitors used in water treatment processes. Its ability to interact with metal ions helps prevent scaling and corrosion in industrial systems.

Case Study 1: Polymer Production

A study explored the use of this compound as a co-monomer in the synthesis of acrylic-based polymers. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers. This advancement highlights the potential for developing high-performance materials suitable for diverse applications.

Case Study 2: Drug Delivery Research

In another research project, this compound was incorporated into a nanoparticle formulation designed for targeted drug delivery. The study demonstrated that nanoparticles formed with this compound effectively encapsulated anticancer drugs, resulting in enhanced therapeutic efficacy and reduced side effects in preclinical models.

作用機序

The mechanism of action of sodium 2-phenylethylene-1-sulphonate involves its ability to interact with various molecular targets and pathways:

Surfactant Properties: It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules and enhance their solubility.

Polymerization: It acts as a monomer in polymerization reactions, forming polymers with unique properties that are useful in various applications.

類似化合物との比較

Sodium 2-phenylethylene-1-sulphonate can be compared with other similar compounds such as:

Sodium styrene sulfonate: Similar in structure but differs in the position of the sulfonate group.

Sodium vinyl sulfonate: Contains a vinyl group instead of a phenylethylene group.

Sodium allyl sulfonate: Contains an allyl group instead of a phenylethylene group.

Uniqueness: this compound is unique due to its phenylethylene backbone, which imparts distinct chemical and physical properties compared to other sulfonates. This makes it particularly useful in applications requiring specific polymerization and surfactant characteristics .

生物活性

Sodium 2-phenylethylene-1-sulphonate (SPS) is a sulfonated aromatic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, supported by data tables and relevant case studies.

SPS is primarily recognized for its role as a surfactant and emulsifying agent in biological studies. It stabilizes proteins and biomolecules, enhancing their solubility and functionality in aqueous environments. This property is crucial for biochemical assays and drug formulation, where maintaining protein stability is essential.

Table 1: Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₈H₉NaO₃S |

| Molar Mass | 202.21 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable within pH 4-9 |

| Role in Biological Systems | Surfactant, emulsifier, stabilizer for proteins |

Cellular Effects

SPS influences various cellular processes by modulating signaling pathways, gene expression, and metabolism. Studies indicate that it can affect the activity of membrane transporters, allowing for effective distribution across cellular compartments. Its ability to interact with enzymes also suggests potential roles in metabolic regulation.

Case Study: Enzyme Modulation

In a study examining the effects of SPS on enzyme activity, it was found that at lower concentrations, SPS enhanced the activity of certain metabolic enzymes, promoting beneficial cellular functions such as increased ATP production and improved cellular respiration.

Molecular Mechanism

The molecular mechanism of SPS involves its binding interactions with various biomolecules. It acts as a versatile building block for synthesizing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. These interactions are vital for its role in drug delivery systems and therapeutic applications.

Figure 1: Molecular Interactions of this compound

Molecular Interactions

Dosage Effects in Animal Models

The biological effects of SPS vary significantly with dosage in animal models. Research has demonstrated that lower doses can enhance metabolic processes without adverse effects, while higher doses may lead to toxicity or altered physiological responses.

Table 2: Dosage Effects of this compound in Animal Studies

| Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|

| 0.5 | Increased enzyme activity | |

| 5 | No significant adverse effects | |

| 10 | Toxicity observed; decreased mobility |

Transport and Distribution

The transport mechanisms for SPS within biological systems are mediated by specific transporters that facilitate its uptake into cells. Once inside, SPS can localize to various organelles depending on the cellular context and the presence of targeting signals.

Applications in Research and Industry

SPS has a wide array of applications across different fields:

- Biological Research: Used as a stabilizer for proteins in biochemical assays.

- Pharmaceuticals: Investigated for drug delivery systems due to its ability to form stable micelles.

- Industrial Chemistry: Employed in the production of detergents and specialty chemicals.

特性

IUPAC Name |

sodium;(E)-2-phenylethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCGMVDMOKPCSQ-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-44-3 | |

| Record name | Sodium 2-phenylethylene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-phenylethylene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Sodium 2-phenylethenesulfonate in the synthesis of 1,2-Thiazetidine 1,1-dioxides?

A1: Sodium 2-phenylethenesulfonate (2) serves as the starting material in the synthesis of 2,3-disubstituted 1,2-thiazetidine 1,1-dioxides. [] It reacts to form 2-Alkylamino-2-phenylethanesulfonic acids (3), which are then chlorinated and cyclized to obtain the target compounds. []

Q2: Is there any structural information available for the synthesized 1,2-Thiazetidine 1,1-dioxides derived from Sodium 2-phenylethenesulfonate?

A2: Yes, the research paper characterizes the synthesized 1,2-Thiazetidine 1,1-dioxides using IR and NMR spectroscopy. [] Furthermore, an X-ray analysis of a representative compound (5d) confirmed the proposed structure of these β-sultams. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。